molecular formula C20H25N3O2S B12150410 N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B12150410
M. Wt: 371.5 g/mol
InChI Key: DALWGCSJNXCGQY-UHFFFAOYSA-N
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Description

N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps:

    Formation of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the tetrahydrobenzothiophene intermediate.

    Morpholine Ring Introduction: The morpholine ring is typically added through a nucleophilic substitution reaction involving a halogenated morpholine derivative.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the morpholine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols are often used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted morpholine and pyridine derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis
This compound serves as an essential building block for synthesizing more complex molecules. Its structure facilitates the exploration of new reaction mechanisms and the development of novel synthetic methodologies. The presence of multiple functional groups allows chemists to modify its structure to create derivatives with tailored properties.

Synthetic Routes
The synthesis typically involves several steps:

  • Formation of Tetrahydrobenzothiophene Core: Achieved through cyclization reactions.
  • Pyridine Ring Attachment: Introduced via nucleophilic substitution reactions.
  • Morpholine Ring Introduction: Added through similar nucleophilic substitution processes.
  • Final Acetylation: The amine group is acetylated using acetic anhydride or acetyl chloride under basic conditions.

Biology

Enzyme Interactions and Receptor Binding
In biological research, N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide can act as a probe to investigate enzyme interactions and receptor binding due to its potential bioactivity. The compound's ability to modulate biological targets makes it valuable for studying biochemical pathways and disease mechanisms.

Mechanism of Action
The mechanism likely involves interactions with specific molecular targets such as enzymes or receptors. The morpholine and pyridine rings facilitate hydrogen bonding and π-π interactions, while the tetrahydrobenzothiophene core provides hydrophobic interactions. These interactions can influence the activity of target proteins, leading to various biological effects.

Medicine

Lead Compound for Drug Development
This compound shows promise in medicinal chemistry as a lead compound for developing new drugs. Its structural characteristics suggest it could interact with various biological targets, making it suitable for drug discovery programs aimed at treating diseases such as cancer or neurological disorders.

Case Studies
Recent studies have highlighted its potential as an anti-inflammatory agent and a modulator of neurological pathways. For instance, molecular docking studies indicate that compounds with similar structures may inhibit specific enzymes involved in inflammatory processes .

Industry

Material Development
In industrial applications, this compound can be utilized in developing new materials with enhanced properties. This includes polymers or coatings designed for specific chemical reactivity or durability.

Mechanism of Action

The mechanism of action of N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyridine rings can participate in hydrogen bonding and π-π interactions, while the tetrahydrobenzothiophene core can provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[morpholin-4-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide: Similar structure but with a pyridin-3-yl instead of pyridin-4-yl group.

    N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The unique combination of the morpholine, pyridine, and tetrahydrobenzothiophene rings in N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a novel compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A morpholine ring,
  • A pyridine moiety,
  • A benzothiophene backbone,
  • An acetamide functional group.

This structural diversity is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Histamine receptors : Compounds in this class have shown affinity for H3 receptors, influencing neurotransmitter release and potentially aiding in sleep disorders .
  • Protein kinases : The modulation of kinase activity can affect cellular proliferation and apoptosis pathways .

In Vitro Studies

In vitro studies have demonstrated the following effects:

  • Anticancer Activity : The compound exhibited significant inhibitory effects on cancer cell lines, particularly in assays measuring telomerase activity (Table 1).
  • Neuropharmacological Effects : It has been noted for potential use in treating cognitive disorders due to its interaction with neurotransmitter systems.

Table 1: Telomerase Activity Inhibition

CompoundA549 (%)HCC44 (%)NCI-H23 (%)
N-{3-[morpholin-4-yl(pyridin-4-yl)methyl]-...}22.1 ± 4.866.1 ± 2.428.2 ± 3.9
Control100100100

Study on Sleep Disorders

A study involving animal models indicated that the compound significantly promoted wakefulness while decreasing REM sleep. This suggests a potential application in treating sleep disorders .

Antimicrobial Activity

Another study evaluated the antimicrobial properties of related compounds against various bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential therapeutic applications in infectious diseases .

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[3-[morpholin-4-yl(pyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C20H25N3O2S/c1-14(24)22-20-18(16-4-2-3-5-17(16)26-20)19(15-6-8-21-9-7-15)23-10-12-25-13-11-23/h6-9,19H,2-5,10-13H2,1H3,(H,22,24)

InChI Key

DALWGCSJNXCGQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=NC=C3)N4CCOCC4

Origin of Product

United States

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